[1-(3-phenylpropyl)-1H-benzimidazol-2-yl]methanol

Lipophilicity Membrane permeability Drug-likeness

[1-(3-Phenylpropyl)-1H-benzimidazol-2-yl]methanol (CAS 853752-60-0) is an N1-(3-phenylpropyl)-substituted benzimidazole-2-methanol derivative with molecular formula C₁₇H₁₈N₂O and molecular weight 266.34 Da. The compound features a benzimidazole core bearing a 2-hydroxymethyl group (-CH₂OH) and an N1-phenylpropyl side chain, placing it within the class of N-alkyl-2-hydroxymethyl benzimidazoles.

Molecular Formula C17H18N2O
Molecular Weight 266.344
CAS No. 853752-60-0
Cat. No. B2499548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(3-phenylpropyl)-1H-benzimidazol-2-yl]methanol
CAS853752-60-0
Molecular FormulaC17H18N2O
Molecular Weight266.344
Structural Identifiers
SMILESC1=CC=C(C=C1)CCCN2C3=CC=CC=C3N=C2CO
InChIInChI=1S/C17H18N2O/c20-13-17-18-15-10-4-5-11-16(15)19(17)12-6-9-14-7-2-1-3-8-14/h1-5,7-8,10-11,20H,6,9,12-13H2
InChIKeyCSELEBVKTYNSAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

[1-(3-Phenylpropyl)-1H-benzimidazol-2-yl]methanol (CAS 853752-60-0): Baseline Physicochemical and Screening Profile Overview


[1-(3-Phenylpropyl)-1H-benzimidazol-2-yl]methanol (CAS 853752-60-0) is an N1-(3-phenylpropyl)-substituted benzimidazole-2-methanol derivative with molecular formula C₁₇H₁₈N₂O and molecular weight 266.34 Da . The compound features a benzimidazole core bearing a 2-hydroxymethyl group (-CH₂OH) and an N1-phenylpropyl side chain, placing it within the class of N-alkyl-2-hydroxymethyl benzimidazoles [1]. Predicted ACD/LogP is 3.82, with zero Rule-of-5 violations, a polar surface area of 38 Ų, and one hydrogen bond donor . The compound has been deposited in the NIH Molecular Libraries Small Molecule Repository (MLSMR) and interrogated in multiple quantitative high-throughput screening (qHTS) campaigns against targets including ADAM17, deubiquitinases (USP7, USP8, USP17), the muscarinic M1 receptor (CHRM1), and tyrosyl-DNA phosphodiesterase 1 (TDP1), with screening results deposited in PubChem .

Why [1-(3-Phenylpropyl)-1H-benzimidazol-2-yl]methanol Cannot Be Interchanged with Generic N-Alkyl Benzimidazole Analogs


Within the benzimidazole-2-methanol chemotype, substitution at the N1 position and within the alkyl linker chain length creates marked differences in lipophilicity, molecular flexibility, and hydrogen-bonding capacity that directly affect membrane permeability, metabolic stability, and target engagement [1]. The target compound occupies a differentiated physicochemical space: its three-carbon phenylpropyl linker at N1 confers a predicted ACD/LogP of 3.82, substantially higher than the unsubstituted 1H-benzimidazole-2-methanol parent (LogP ≈ 0.9) and intermediate between shorter-chain analogs such as (1-benzyl-1H-benzimidazol-2-yl)methanol (one-carbon linker) and more lipophilic regioisomers such as 2-(3-phenylpropyl)-1H-benzimidazole (LogP 4.18, lacking the 2-hydroxymethyl group) . These differences mean that substituting a close analog without adjusting for altered logD-dependent permeability, CYP susceptibility, or aqueous solubility risk can compromise assay reproducibility, mislead SAR interpretation, or yield false-negative screening results [1].

[1-(3-Phenylpropyl)-1H-benzimidazol-2-yl]methanol: Quantified Differentiation Evidence for Scientific Selection


Lipophilicity Differentiation: 4.2-Fold Higher Predicted LogP than the Unsubstituted 1H-Benzimidazole-2-methanol Parent Scaffold

The ACD/Labs-predicted LogP of [1-(3-phenylpropyl)-1H-benzimidazol-2-yl]methanol is 3.82, compared to approximately 0.9 for the unsubstituted 1H-benzimidazole-2-methanol parent . This 4.2-fold increase in predicted octanol-water partition coefficient reflects the contribution of the N1-phenylpropyl substituent to overall hydrophobicity. The ACD/LogD values at pH 5.5 (3.04) and pH 7.4 (3.13) further indicate that the compound remains predominantly neutral and lipophilic across physiologically relevant pH ranges . By comparison, (1-benzyl-1H-benzimidazol-2-yl)methanol, with a one-carbon phenyl linker (C₁₅H₁₄N₂O, MW 238.28), is expected to exhibit lower LogP (estimated ~2.5) , while 2-(3-phenylpropyl)-1H-benzimidazole (CAS 40608-86-4), the regioisomer lacking the 2-hydroxymethyl group, has a reported LogP of 4.18 . This places the target compound in an intermediate lipophilicity window considered favorable for both passive membrane permeability and aqueous solubility [1].

Lipophilicity Membrane permeability Drug-likeness

Water Solubility Differentiation: Predicted Aqueous Solubility of ~18 mg/L Reflects Moderate Hydrophobicity Advantageous for Cell-Based Assays

The EPISuite-predicted water solubility of [1-(3-phenylpropyl)-1H-benzimidazol-2-yl]methanol at 25°C is 17.66 mg/L (log Kow-based estimate) to 23.97 mg/L (fragment-based estimate), equivalent to approximately 66–90 µM . This moderate solubility profile, coupled with a predicted LogP of 3.82 and zero Rule-of-5 violations, positions the compound favorably for cell-based screening applications where sufficient aqueous solubility for DMSO stock preparation and assay dilution is required while maintaining membrane permeability [1]. In contrast, the unsubstituted 1H-benzimidazole-2-methanol parent (MW 148.16, LogP ≈ 0.9) is expected to have substantially higher water solubility but significantly lower membrane permeability, limiting its utility in intracellular target assays . The more lipophilic C2-phenylpropyl regioisomer (LogP 4.18, no H-bond donor from 2-CH₂OH) would be expected to exhibit lower aqueous solubility, potentially complicating assay formatting at higher screening concentrations .

Aqueous solubility Bioavailability Assay compatibility

Broad HTS Interrogation Profile: Screened Across Six Distinct Target Classes Including ADAM17, Deubiquitinases (USP7/8/17), CHRM1, and TDP1

According to PubChem BioAssay records aggregated via ChemSrc, [1-(3-phenylpropyl)-1H-benzimidazol-2-yl]methanol has been screened in at least six distinct quantitative HTS (qHTS) campaigns deposited by The Scripps Research Institute Molecular Screening Center and NCGC . These include: (i) a QFRET-based biochemical assay for ADAM17 (TACE) inhibition; (ii) fluorescence-based cell-based agonist screen at the muscarinic acetylcholine receptor M1 (CHRM1); (iii) deubiquitinase inhibition primary qHTS assays for USP7, USP8, and USP17; and (iv) qHTS for inhibitors of human tyrosyl-DNA phosphodiesterase 1 (TDP1) . While individual quantitative activity readouts are not publicly summarized on the aggregator page, the breadth of target coverage — spanning metalloproteases, GPCRs, deubiquitinases, and DNA repair enzymes — constitutes a multi-target selectivity fingerprint that is unavailable for most narrower-purpose benzimidazole analogs [1]. This pre-existing screening data reduces the burden of de novo profiling for groups considering this scaffold.

High-throughput screening Target profiling PubChem BioAssay

Synthetic Versatility: The 2-Hydroxymethyl Handle Enables Derivatization Not Accessible from the C2-Phenylpropyl Regioisomer

The presence of a primary alcohol (-CH₂OH) at the benzimidazole 2-position distinguishes [1-(3-phenylpropyl)-1H-benzimidazol-2-yl]methanol from its closest regioisomer, 2-(3-phenylpropyl)-1H-benzimidazole (CAS 40608-86-4), which carries the phenylpropyl group at C2 and lacks a hydroxyl handle . The 2-hydroxymethyl group serves as a versatile synthetic handle for oxidation to the corresponding 2-formyl or 2-carboxy derivatives, etherification, esterification, or conversion to halomethyl intermediates for further nucleophilic displacement . This functional group availability enables late-stage diversification strategies — including the generation of prodrugs, affinity probes, or bioconjugates — that are chemically inaccessible from the C2-alkylated analog [1]. The N1-phenylpropyl substituent remains unchanged during these transformations, preserving the lipophilic character while modifying the 2-position functionality .

Synthetic building block Derivatization Chemical biology

Molecular Complexity and Flexibility: Five Rotatable Bonds Provide Conformational Adaptability for Induced-Fit Binding

[1-(3-Phenylpropyl)-1H-benzimidazol-2-yl]methanol possesses 5 freely rotatable bonds (ACD/Labs prediction) . This is 2–3 more rotatable bonds than (1-benzyl-1H-benzimidazol-2-yl)methanol (3 rotatable bonds, shorter one-carbon linker) and 2 more than the parent 1H-benzimidazole-2-methanol (0–1 rotatable bonds excluding the -CH₂OH rotation) . The three-carbon phenylpropyl linker introduces conformational flexibility that may facilitate induced-fit binding to protein targets with deeper or more sterically demanding binding pockets, potentially accessing binding modes unavailable to shorter-linker or rigid analogs [1]. The number of rotatable bonds (5) remains below the commonly cited threshold of 10 associated with severely reduced oral bioavailability, preserving favorable drug-likeness [2].

Conformational flexibility Molecular recognition Rotatable bonds

Metal Coordination Potential: N3-Benzimidazole Nitrogen Available for Transition Metal Complexation in Supramolecular and Catalytic Applications

The benzimidazole core of [1-(3-phenylpropyl)-1H-benzimidazol-2-yl]methanol retains the N3 nitrogen as a potential metal coordination site, as demonstrated by the synthesis and characterization of Co(II), Fe(II), and Zn(II) complexes with structurally related 1-(3-phenyl)propylbenzimidazole (PPBI) ligands [1]. The presence of the 2-hydroxymethyl group may provide an additional oxygen donor for chelation or bridging coordination modes not available in simple N1-substituted benzimidazoles lacking this functionality [2]. The N1-phenylpropyl substituent introduces steric bulk that can influence coordination geometry, potentially enabling selective metal binding in the presence of competing ligands [1]. This differentiates the compound from unsubstituted benzimidazole ligands that lack the lipophilic N1 substituent, which may be relevant for applications in homogeneous catalysis or metallodrug design where ligand lipophilicity affects catalyst solubility and metal complex bioavailability [3].

Metal complexes Coordination chemistry Benzimidazole ligands

[1-(3-Phenylpropyl)-1H-benzimidazol-2-yl]methanol: Best-Fit Research and Industrial Application Scenarios


Scaffold for Medicinal Chemistry Hit-to-Lead Optimization Leveraging Pre-Existing Multi-Target HTS Fingerprint

The compound's interrogation across six distinct HTS target classes (ADAM17, CHRM1, USP7, USP8, USP17, TDP1) provides a ready-made selectivity and promiscuity profile . Medicinal chemistry groups initiating hit-to-lead campaigns on any of these targets can prioritize this scaffold based on available selectivity data, reducing the need for broad counter-screening in early optimization phases. The 2-hydroxymethyl group serves as a vector for introduction of diverse substituents (esters, ethers, carbamates) to modulate potency and selectivity against the identified targets.

Synthetic Intermediate for Benzimidazole-Based Chemical Biology Probe Development

The 2-hydroxymethyl handle enables straightforward conversion to aldehyde, carboxylic acid, halide, or activated ester intermediates . Researchers constructing affinity probes, fluorescent tracers, or biotinylated analogs based on benzimidazole pharmacophores can use this compound as a key intermediate, exploiting the differentiated reactivity of the primary alcohol while retaining the lipophilic N1-phenylpropyl moiety for target engagement. This is a synthetic advantage not offered by analogs where the 2-position is already occupied by a non-functionalizable substituent.

Physicochemical Reference Standard for Computational ADME Model Calibration

With well-characterized predicted properties (ACD/LogP 3.82, LogD₇.₄ 3.13, aqueous solubility ~18 mg/L, zero Rule-of-5 violations, PSA 38 Ų, 5 rotatable bonds) , this compound can serve as a calibration standard for in silico ADME prediction models focused on the benzimidazole chemotype. Its intermediate lipophilicity and clean drug-likeness profile make it suitable as a reference point for benchmarking permeability, solubility, and metabolic stability predictions against experimentally determined values from structurally related compound series.

Ligand Candidate for Benzimidazole-Based Transition Metal Catalyst Design

Building on precedent for Co(II), Fe(II), and Zn(II) complexation with 1-(3-phenylpropyl)benzimidazole ligands , this compound's additional 2-hydroxymethyl group offers potential for bidentate (N,O) coordination. Organometallic and catalysis research groups screening benzimidazole ligand libraries for cross-coupling, oxidation, or polymerization catalysts may find differentiated catalytic activity or selectivity profiles arising from the unique combination of N3-coordination and the flexible, lipophilic N1-phenylpropyl substituent.

Quote Request

Request a Quote for [1-(3-phenylpropyl)-1H-benzimidazol-2-yl]methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.